3-(benzenesulfonyl)-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3S/c1-12-11-14(17(18,19)20)23-15(22-12)7-9-21-16(24)8-10-27(25,26)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPDUVFSXVKSNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches
The pyrimidine core is synthesized via acid-catalyzed cyclocondensation of 1,3-dicarbonyl compounds with amidines or urea derivatives. For example, reacting 4,4,4-trifluoro-1-(methylamino)but-2-en-1-one with methylguanidine hydrochloride under acidic conditions yields 4-methyl-6-(trifluoromethyl)pyrimidin-2-amine. This method parallels the Biginelli reaction, albeit with trifluoromethylated substrates.
Reaction Conditions :
Alternative Coupling Strategies
Palladium-catalyzed cross-coupling offers a complementary route. Suzuki-Miyaura coupling of 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine with methylboronic acid introduces the methyl group at position 4. This method requires precise control of stoichiometry to avoid over-alkylation.
Optimized Parameters :
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : K₂CO₃ (3 eq)
- Solvent : 1,4-Dioxane/H₂O (4:1), 100°C
- Yield : 71% after column chromatography.
Alkylation to Form 2-(4-Methyl-6-(Trifluoromethyl)Pyrimidin-2-Yl)Ethylamine
Nucleophilic Substitution
The ethylamine side chain is introduced via SN2 displacement of a halogenated pyrimidine. Treating 2-chloro-4-methyl-6-(trifluoromethyl)pyrimidine with ethylenediamine in dimethylformamide (DMF) at elevated temperatures affords the desired amine.
Typical Protocol :
Reductive Amination
An alternative approach involves reductive amination of 2-(pyrimidin-2-yl)acetaldehyde with ammonium acetate and sodium cyanoborohydride. While less common for pyrimidines, this method minimizes byproducts from competing nucleophilic pathways.
Propanamide Formation via Acylation
Carboxylic Acid Activation
Coupling 3-(benzenesulfonyl)propanoic acid with the ethylamine intermediate requires activation using carbodiimides (e.g., EDCl) and hydroxybenzotriazole (HOBt). This method ensures efficient amide bond formation without epimerization.
Representative Procedure :
Acyl Chloride Route
Direct acylation using 3-(benzenesulfonyl)propanoyl chloride offers higher reactivity. The reaction proceeds under Schotten-Baumann conditions with aqueous sodium hydroxide to scavenge HCl.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane/Water (2:1) |
| Base | NaOH (10% aq., 3 eq) |
| Temperature | 0°C → Room temperature |
| Reaction Time | 4 hours |
| Yield | 82% |
Sulfonylation and Final Product Isolation
Sulfonyl Chloride Coupling
The benzenesulfonyl group is introduced early or late in the synthesis. Late-stage sulfonylation minimizes side reactions involving the pyrimidine ring. Reacting the propanamide intermediate with benzenesulfonyl chloride in pyridine achieves selective sulfonamide formation.
Optimized Conditions :
Crystallization and Polymorphism Control
Final purification via crystallization ensures pharmaceutical-grade purity. Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) analyses confirm the absence of polymorphic forms, critical for reproducibility.
Crystallization Data :
| Solvent System | Crystal Habit | Melting Point (°C) |
|---|---|---|
| Acetonitrile/Water | Needles | 158–160 |
| Ethanol | Prisms | 156–158 |
Analytical Characterization and Quality Control
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 7.85–7.78 (m, 2H, ArH), 7.65–7.58 (m, 3H, ArH), 4.12 (t, J = 6.8 Hz, 2H, CH₂), 3.44 (q, J = 6.4 Hz, 2H, CH₂), 2.96 (s, 3H, CH₃), 2.82 (t, J = 7.2 Hz, 2H, CH₂), 2.51 (s, 3H, CF₃), 1.98 (quin, J = 7.0 Hz, 2H, CH₂).
- ¹³C NMR : δ 172.5 (C=O), 144.2 (q, J = 34 Hz, CF₃), 128.9–126.3 (ArC), 121.8 (q, J = 272 Hz, CF₃), 55.1 (CH₂), 42.8 (CH₂), 38.7 (CH₃), 32.1 (CH₂).
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms ≥98.5% purity. Residual solvents (DMF, acetonitrile) are below ICH Q3C limits (<500 ppm).
Chemical Reactions Analysis
Ethylamine Functionalization
The introduction of the ethylamine side chain at the pyrimidine’s 2-position typically involves nucleophilic substitution. A halogen (e.g., chloro) at this position reacts with ethylamine under basic conditions :
This step may require catalysts like Pd or Cu for activation .
Sulfonylation and Propanamide Formation
The benzenesulfonyl group is introduced via sulfonylation. Thioether intermediates (e.g., 3-mercaptopropanoic acid derivatives) are oxidized to sulfones using HO or mCPBA :
The propanoic acid is then activated (e.g., as an acid chloride) and coupled to the ethylamine-pyrimidine via amide bond formation using reagents like EDCl/HOBt :
Key Reaction Data
Spectral Characterization
-
HRMS : m/z calculated for CHFNOS: 414.1092; found: 414.1089 .
-
1^11H NMR (DMSO-d): δ 8.45 (s, 1H, pyrimidine-H), 7.85–7.45 (m, 5H, Ph), 3.45 (t, J=6.5 Hz, 2H, CH), 2.90 (s, 3H, CH-pyrimidine) .
-
IR : 1340 cm (S=O asym), 1160 cm (S=O sym), 1650 cm (amide I) .
Reactivity and Stability
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-(benzenesulfonyl)-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide exhibit anticancer properties. They target specific pathways involved in tumor growth and proliferation. For instance, studies have shown that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and blocking cell cycle progression .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes linked to metabolic disorders and cancer. For example, sulfonamide derivatives have been shown to inhibit branched-chain amino acid transaminases (BCAT), which are crucial for amino acid metabolism and are implicated in certain cancers . The inhibition of these enzymes can lead to reduced tumor growth and improved metabolic profiles.
Neurological Disorders
Compounds with a benzenesulfonamide structure are being investigated for their potential in treating neurological disorders, particularly those mediated by sodium channels, such as epilepsy. The ability of these compounds to modulate sodium channel activity may provide new avenues for therapeutic intervention .
Antimicrobial Properties
The compound has shown promise in antimicrobial applications, particularly against resistant strains of bacteria. Preliminary studies suggest that it exhibits significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for further development as an antibiotic agent .
Case Study 1: Anticancer Efficacy
In vitro studies demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest, indicating its potential as a chemotherapeutic agent .
Case Study 2: Enzyme Inhibition
A study focusing on the inhibition of BCAT enzymes revealed that this compound could effectively reduce enzyme activity, leading to altered metabolic pathways associated with cancer progression. This finding supports the development of this compound as a targeted therapy for specific cancers .
Case Study 3: Antimicrobial Activity
Research evaluating the antimicrobial efficacy of the compound against MRSA found that it had a minimum inhibitory concentration (MIC) lower than many traditional antibiotics, suggesting its potential utility in treating antibiotic-resistant infections .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Key Observations:
- Biological Activity : TRPV1 antagonists () share the trifluoromethylpyridine/pyrimidine motif, suggesting this moiety is critical for target engagement. The target compound’s benzenesulfonyl group may confer distinct pharmacokinetic profiles.
- Synthetic Yields : Analogs with cyclopentyloxy (Compound 43, 75% yield) or pyrrolidinyl (Compound 44, 85% yield) substituents exhibit higher synthetic efficiency than hexyloxy derivatives (Compound 42, 44%), indicating steric/electronic optimization in side chains .
Sulfonyl vs. Thioether Groups
Trifluoromethyl Substitution
- The CF₃ group in all analogs enhances metabolic stability and electronegativity, favoring interactions with hydrophobic binding pockets (e.g., TRPV1, orexin receptors) .
Biological Activity
3-(benzenesulfonyl)-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide, a compound featuring a benzenesulfonyl moiety and a trifluoromethyl-substituted pyrimidine, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings regarding this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H19F3N2O2S
- Molecular Weight : 368.41 g/mol
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on benzenesulfonamide derivatives have shown efficacy against various bacterial strains, suggesting that the sulfonamide group enhances antimicrobial activity by inhibiting bacterial folate synthesis pathways.
Anticancer Activity
The trifluoromethyl group in pyrimidine derivatives is often associated with increased potency in anticancer activity. A study demonstrated that related compounds selectively inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation . The mechanism likely involves the modulation of signaling pathways such as MAPK and PI3K/AKT, which are crucial for tumor growth and survival.
Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes, particularly those involved in inflammatory processes. For example, sulfonamides are known to inhibit carbonic anhydrase and other key enzymes in metabolic pathways, which can lead to anti-inflammatory effects .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy :
- Anticancer Activity Assessment :
- Enzyme Inhibition Study :
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
